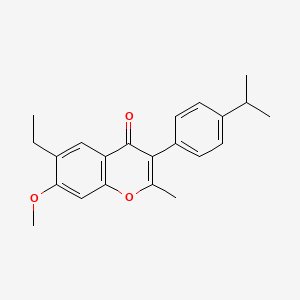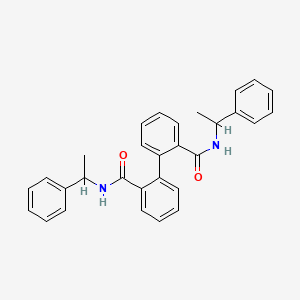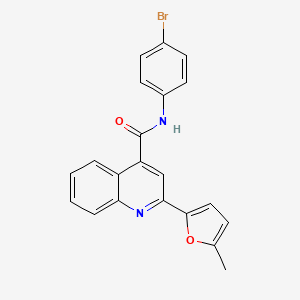![molecular formula C19H13NO3 B5010639 2-(2-furylmethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5010639.png)
2-(2-furylmethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furylmethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FIPI, and it is a potent inhibitor of phospholipase D (PLD). PLD is an enzyme that is involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. Inhibition of PLD by FIPI has been shown to have significant effects on cellular processes, making it a promising tool for scientific research.
Mecanismo De Acción
FIPI exerts its effects by inhibiting the activity of PLD. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA) and choline. PA is a signaling lipid that plays a role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. Inhibition of PLD by FIPI reduces the production of PA, leading to alterations in cellular processes.
Biochemical and Physiological Effects:
FIPI has been shown to have significant effects on cellular processes. Inhibition of PLD by FIPI has been shown to affect membrane trafficking, signal transduction, cytoskeletal organization, synaptic vesicle trafficking, neurotransmitter release, immune cell activation, and cytokine production. These effects make FIPI a promising tool for studying various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FIPI has several advantages and limitations for lab experiments. One advantage is its potency as a PLD inhibitor, making it a useful tool for studying PLD-mediated cellular processes. Another advantage is its specificity for PLD, making it a useful tool for studying PLD-specific effects. One limitation is its potential off-target effects, which may affect other cellular processes. Another limitation is its potential toxicity, which may affect cell viability and experimental outcomes.
Direcciones Futuras
There are several future directions for research on FIPI. One future direction is to study its effects on other cellular processes, such as autophagy and apoptosis. Another future direction is to study its effects on different cell types, such as cancer cells and immune cells. Additionally, future research could focus on developing more potent and specific PLD inhibitors based on the structure of FIPI. Overall, FIPI has significant potential as a tool for studying various cellular processes and may have applications in various fields, including cancer research, neuroscience, and immunology.
Métodos De Síntesis
The synthesis of 2-(2-furylmethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione involves a series of chemical reactions. The starting material is 1,2,3,4-tetrahydroisoquinoline, which is reacted with 2-furfurylamine to form the intermediate compound. This intermediate is then reacted with 3,4-dihydro-2H-pyran to produce the final product, FIPI.
Aplicaciones Científicas De Investigación
FIPI has been used in various scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, PLD has been shown to play a role in tumor progression and metastasis. Inhibition of PLD by FIPI has been shown to reduce tumor growth and metastasis in animal models. In neuroscience, PLD has been shown to play a role in synaptic vesicle trafficking and neurotransmitter release. Inhibition of PLD by FIPI has been shown to affect synaptic vesicle trafficking and neurotransmitter release, making it a potential tool for studying synaptic transmission. In immunology, PLD has been shown to play a role in immune cell activation and cytokine production. Inhibition of PLD by FIPI has been shown to affect immune cell activation and cytokine production, making it a potential tool for studying immune responses.
Propiedades
IUPAC Name |
6-(furan-2-ylmethyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-18-14-7-5-11-3-4-12-6-8-15(17(14)16(11)12)19(22)20(18)10-13-2-1-9-23-13/h1-2,5-9H,3-4,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGGPWZPQDJJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5010569.png)

![diethyl [5-(2-tert-butylphenoxy)pentyl]malonate](/img/structure/B5010575.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5010581.png)

![2-amino-7-methyl-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5010601.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5010619.png)



![1-[2-(4-fluorophenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5010651.png)
![3-chloro-N-[4-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5010666.png)